5'-O-DMT-3'-O-TBDMS-Ac-rC

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

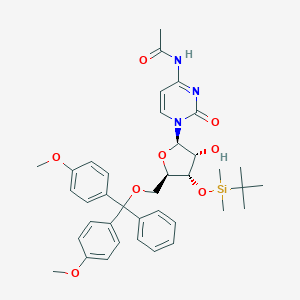

N-[1-[(2R,3R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxy-3-hydroxyoxolan-2-yl]-2-oxopyrimidin-4-yl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H47N3O8Si/c1-25(42)39-32-22-23-41(36(44)40-32)35-33(43)34(49-50(7,8)37(2,3)4)31(48-35)24-47-38(26-12-10-9-11-13-26,27-14-18-29(45-5)19-15-27)28-16-20-30(46-6)21-17-28/h9-23,31,33-35,43H,24H2,1-8H3,(H,39,40,42,44)/t31-,33-,34-,35-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWIUJRXXJFJUFX-HYGOWAQNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=NC(=O)N(C=C1)C2C(C(C(O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)O[Si](C)(C)C(C)(C)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)NC1=NC(=O)N(C=C1)[C@H]2[C@@H]([C@@H]([C@H](O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)O[Si](C)(C)C(C)(C)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H47N3O8Si |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

701.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comprehensive Technical Guide to 5'-O-DMT-3'-O-TBDMS-Ac-rC: A Key Building Block in RNA Synthesis

For researchers, scientists, and professionals in drug development, the precise chemical synthesis of oligonucleotides is a cornerstone of innovation. Central to this process are chemically modified nucleosides that serve as the building blocks for creating custom sequences of DNA and RNA. Among these, 5'-O-DMT-3'-O-TBDMS-Ac-rC stands out as a critical component for the synthesis of ribonucleic acid (RNA). This guide provides an in-depth look at its structure, properties, and its pivotal role in the widely adopted phosphoramidite (B1245037) method for oligonucleotide synthesis.

Core Concepts: Understanding the Molecule

This compound is a chemically modified cytidine (B196190) ribonucleoside, engineered with specific protecting groups to ensure controlled and efficient synthesis of RNA strands.[1][2] The nomenclature itself describes the key modifications to the native cytidine structure:

-

5'-O-DMT (5'-O-Dimethoxytrityl): This bulky acid-labile group protects the 5'-hydroxyl function of the ribose sugar. Its primary role is to prevent unwanted polymerization during the synthesis of the phosphoramidite monomer and to allow for the stepwise, directional addition of nucleotides in the 3' to 5' direction.[3][4] Its removal (detritylation) at the beginning of each synthesis cycle provides a reactive 5'-hydroxyl group for the next coupling reaction. The release of the DMT cation also provides a convenient method for real-time monitoring of coupling efficiency.[3]

-

3'-O-TBDMS (3'-O-tert-Butyldimethylsilyl): The TBDMS group is a sterically hindered silyl (B83357) ether that protects the 3'-hydroxyl group of the ribose. This is a crucial modification for RNA synthesis to prevent branching and to direct the phosphoramidite chemistry to the desired 5'-hydroxyl of the growing chain. The TBDMS group is stable to the conditions of the synthesis cycle but can be selectively removed during the final deprotection steps using fluoride (B91410) reagents.

-

Ac-rC (N-Acetyl-riboCytidine): The exocyclic amine of the cytosine base is protected with an acetyl (Ac) group. This prevents the amine from participating in unwanted side reactions during the phosphoramidite coupling and subsequent steps in the synthesis cycle.[5][6] This protecting group is typically removed under basic conditions during the final deprotection of the oligonucleotide.

This strategically protected nucleoside is a precursor to the corresponding phosphoramidite, which is the actual monomer used in automated solid-phase oligonucleotide synthesis.[][8]

The Role in Solid-Phase RNA Synthesis: The Phosphoramidite Method

This compound, once converted to its phosphoramidite form, is a key reagent in the phosphoramidite method, the gold standard for chemical oligonucleotide synthesis.[4][][8] The synthesis is a cyclical process that occurs on a solid support, typically controlled pore glass (CPG), and involves four main steps per nucleotide addition.

Experimental Protocols

1. Solid Support and Initial Detritylation: The synthesis begins with the first nucleoside attached to a solid support (e.g., CPG). The 5'-DMT group of this initial nucleoside is removed by treatment with a mild acid, such as trichloroacetic acid (TCA) in dichloromethane, exposing the 5'-hydroxyl group for the first coupling reaction.[8]

2. Coupling: The this compound phosphoramidite (or the corresponding A, G, or U amidite) is activated by a weak acid, such as tetrazole or a more potent activator like 5-ethylthio-1H-tetrazole, and then coupled to the free 5'-hydroxyl of the support-bound nucleoside.[8][9] This reaction forms a phosphite (B83602) triester linkage.

3. Capping: To prevent the elongation of unreacted chains (failure sequences), any free 5'-hydroxyl groups that did not undergo coupling are acetylated using a mixture of acetic anhydride (B1165640) and N-methylimidazole. This capping step is crucial for the purity of the final product.

4. Oxidation: The unstable phosphite triester linkage is oxidized to a more stable phosphate (B84403) triester using an oxidizing agent, typically an iodine solution in the presence of water and a weak base like pyridine. This completes one cycle of nucleotide addition. The entire cycle is then repeated, starting with the detritylation of the newly added nucleotide, until the desired RNA sequence is assembled.

Post-Synthesis Processing: Deprotection and Purification

Once the synthesis is complete, the oligonucleotide must be cleaved from the solid support and all protecting groups removed. This is a multi-step process.

Experimental Protocol for Deprotection:

-

Cleavage and Removal of Base/Phosphate Protecting Groups: The solid support is treated with a basic solution, such as a mixture of concentrated ammonium hydroxide and ethanol (3:1) or aqueous methylamine. This single step cleaves the oligonucleotide from the support, removes the cyanoethyl groups from the phosphate backbone, and removes the N-acetyl protecting group from the cytidine bases.[10]

-

Removal of the 2'-O-TBDMS Group: The resulting solution containing the partially deprotected RNA is evaporated to dryness. The residue is then treated with a fluoride-containing reagent to remove the TBDMS groups from the 2'-hydroxyl positions.[10] A common and effective reagent for this step is triethylamine (B128534) trihydrofluoride (TEA·3HF) in a solvent like N-methylpyrrolidinone (NMP) or dimethyl sulfoxide (B87167) (DMSO).[11] Tetrabutylammonium fluoride (TBAF) can also be used.[6]

-

Purification: The fully deprotected RNA is then purified from failure sequences and residual protecting groups. Common methods for purification include high-performance liquid chromatography (HPLC), polyacrylamide gel electrophoresis (PAGE), and specialized purification cartridges.

Quantitative Data and Performance

The efficiency of each step in the synthesis and deprotection process is critical for obtaining a high yield of the desired full-length oligonucleotide. The use of TBDMS-protected phosphoramidites, such as this compound, allows for high-fidelity RNA synthesis.

Table 1: Typical Performance Metrics in RNA Synthesis

| Parameter | Typical Value/Condition | Reference |

| Coupling Efficiency | >97-98% per step | [9][12] |

| Coupling Time | 3 - >10 minutes | [9] |

| Base Deprotection (Ac) | Ammonium hydroxide/ethanol (3:1) at 65°C for 4 hours | |

| Aqueous methylamine at 65°C for 10 minutes | ||

| 2'-O-TBDMS Deprotection | TEA·3HF in NMP/TEA at 65°C for 0.5 - 1.5 hours | [6] |

| TBAF at room temperature for 24 hours | [6] |

Conclusion

This compound is an indispensable reagent for the chemical synthesis of RNA. Its carefully designed protecting groups enable the precise and efficient assembly of RNA oligonucleotides using the robust phosphoramidite method. A thorough understanding of its properties and the associated experimental protocols for synthesis and deprotection is essential for researchers and developers working on RNA-based therapeutics, diagnostics, and fundamental biological research. The continued refinement of these building blocks and synthesis methodologies paves the way for advancements in the ever-expanding field of nucleic acid chemistry.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Synthesis of N4-acetylated 3-methylcytidine phosphoramidites for RNA solid-phase synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. blog.biosearchtech.com [blog.biosearchtech.com]

- 5. glenresearch.com [glenresearch.com]

- 6. academic.oup.com [academic.oup.com]

- 8. Synthesis of DNA/RNA and Their Analogs via Phosphoramidite and H-Phosphonate Chemistries - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. deepblue.lib.umich.edu [deepblue.lib.umich.edu]

- 11. glenresearch.com [glenresearch.com]

- 12. glenresearch.com [glenresearch.com]

The Gatekeeper of Oligonucleotide Synthesis: An In-depth Technical Guide to the Role of the DMT Protecting Group

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of modern molecular biology and therapeutic development, the precise chemical synthesis of oligonucleotides is a cornerstone technology. The ability to construct custom sequences of DNA and RNA with high fidelity has paved the way for advancements in diagnostics, gene therapy, and antisense technology. At the heart of the most prevalent method for this synthesis—phosphoramidite (B1245037) chemistry—lies a crucial molecular guardian: the 4,4'-dimethoxytrityl (DMT) protecting group.

This technical guide provides a comprehensive exploration of the pivotal role of the DMT group in solid-phase oligonucleotide synthesis. We will delve into its chemical properties, its function in the synthesis cycle, and the critical parameters that govern its use, providing researchers and drug development professionals with the detailed knowledge required for the successful synthesis of high-quality oligonucleotides.

The Core Function of the DMT Protecting Group

The primary role of the DMT group in phosphoramidite-based oligonucleotide synthesis is to reversibly protect the 5'-hydroxyl group of the nucleoside monomer.[1][2] This protection is fundamental to ensuring the stepwise and directional elongation of the oligonucleotide chain in the 3' to 5' direction.[2][3] By "capping" the 5'-hydroxyl, the DMT group prevents unwanted side reactions, most notably the uncontrolled polymerization of nucleoside phosphoramidites.[3][4] This ensures that each coupling reaction occurs specifically and exclusively at the free 5'-hydroxyl of the growing oligonucleotide chain attached to the solid support.[3]

The selection of the DMT group for this critical task is not arbitrary; it is a result of its unique combination of chemical properties that are perfectly suited for the cyclical nature of solid-phase synthesis:

-

Acid Lability: The DMT group is stable under the neutral and basic conditions of the coupling, capping, and oxidation steps of the synthesis cycle. However, it is readily and quantitatively cleaved under mild acidic conditions, typically using trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an inert solvent like dichloromethane (B109758) (DCM).[5] This selective lability is the key to the cyclic process, allowing for the exposure of a new 5'-hydroxyl group for the next round of nucleotide addition.

-

Steric Hindrance: The bulky nature of the DMT group provides significant steric protection to the 5'-hydroxyl group, physically impeding its participation in unintended reactions.

-

Monitoring Capability: Upon cleavage from the 5'-hydroxyl group, the DMT group forms a stable, intensely colored orange carbocation (the dimethoxytrityl cation), which has a strong absorbance maximum at approximately 495 nm in acidic solution.[6] The intensity of this color is directly proportional to the amount of DMT group cleaved, which in turn corresponds to the number of growing oligonucleotide chains. This provides a real-time, quantitative method to monitor the efficiency of each coupling step, a critical quality control parameter in oligonucleotide synthesis.[6]

The Phosphoramidite Synthesis Cycle: A Step-by-Step Examination

The synthesis of an oligonucleotide is a cyclical process, with each cycle resulting in the addition of a single nucleotide to the growing chain. The DMT group plays a central role in this four-step cycle: deblocking (detritylation), coupling, capping, and oxidation.

The synthesis cycle begins with the removal of the DMT protecting group from the 5'-hydroxyl of the nucleoside attached to the solid support (or the terminal nucleotide of the growing chain).[7] This is achieved by treating the solid support with a solution of a weak acid, typically 3% TCA or 3% DCA in DCM.[5] The reaction is rapid, and the resulting highly colored DMT cation is washed away from the support. The intensity of the orange color, measured by UV-Vis spectrophotometry, provides a direct measure of the coupling efficiency of the previous cycle.[6]

Note: The DOT script above is a simplified representation. For a detailed chemical structure, image nodes would be used.

Following detritylation and washing to remove the acid, the free 5'-hydroxyl group of the support-bound oligonucleotide is ready to react with the next nucleoside, which is introduced as a phosphoramidite monomer.[7] The phosphoramidite is activated by a weak acid, such as tetrazole or a derivative, which protonates the diisopropylamino group, converting it into a good leaving group.[1] The activated phosphoramidite then rapidly reacts with the 5'-hydroxyl group to form a phosphite triester linkage.[2] This reaction is highly efficient, with coupling yields typically exceeding 99%.[8]

As the coupling reaction is not 100% efficient, a small percentage of the 5'-hydroxyl groups may remain unreacted.[8] To prevent these "failure sequences" from participating in subsequent coupling steps and generating deletion mutations, they are permanently blocked in a capping step.[7] This is typically achieved by acetylation using a mixture of acetic anhydride and N-methylimidazole.[3]

The newly formed phosphite triester linkage is unstable and susceptible to cleavage under the acidic conditions of the subsequent detritylation step. Therefore, it is oxidized to a more stable pentavalent phosphate (B84403) triester.[3] This is typically accomplished using a solution of iodine in a mixture of tetrahydrofuran (B95107), pyridine (B92270), and water.[3]

Quantitative Data on DMT in Oligonucleotide Synthesis

The efficiency of each step in the synthesis cycle, particularly coupling and detritylation, is critical for obtaining a high yield of the full-length oligonucleotide. The following tables summarize key quantitative data related to the use of the DMT group.

Table 1: Impact of Coupling Efficiency on Theoretical Yield of Full-Length Oligonucleotide

| Oligonucleotide Length (bases) | 98.5% Coupling Efficiency | 99.0% Coupling Efficiency | 99.5% Coupling Efficiency |

| 20-mer | ~78% | ~83% | ~90% |

| 50-mer | ~47% | ~61% | ~78% |

| 100-mer | ~22% | ~37% | ~61% |

| Data represents theoretical maximum yield calculated as (Coupling Efficiency)^(n-1), where n is the number of bases.[8][9] |

Table 2: Comparison of Common Detritylation Reagents

| Reagent | Typical Concentration | Solvent | Relative Rate of Detritylation | Risk of Depurination |

| Trichloroacetic Acid (TCA) | 3% (w/v) | Dichloromethane (DCM) | Fast | Higher |

| Dichloroacetic Acid (DCA) | 3% (v/v) | Dichloromethane (DCM) | Slower than TCA | Lower |

| Dichloroacetic Acid (DCA) | 10% (v/v) | Toluene | Moderate | Moderate |

| Qualitative comparison based on literature data. The rate of detritylation and risk of depurination are influenced by factors such as oligonucleotide sequence and length.[10][11] |

Table 3: Depurination Half-life of a Protected Deoxyadenosine (B7792050) Monomer on Solid Support

| Acidic Condition | Depurination Half-life (t1/2) |

| 3% DCA in DCM | ~77 minutes |

| 3% TCA in DCM | ~19 minutes |

| Data from a study on the acid lability of N-benzoyl-protected deoxyadenosine on a CPG support.[12] This highlights the increased risk of depurination with the stronger acid, TCA. |

Detailed Experimental Protocols

The following are generalized protocols for the key steps in the phosphoramidite synthesis cycle involving the DMT group. Specific parameters may vary depending on the automated synthesizer and the scale of the synthesis.

-

Reagent: 3% Trichloroacetic Acid (TCA) in Dichloromethane (DCM).

-

Procedure:

-

The synthesis column containing the solid support with the DMT-protected oligonucleotide is washed with anhydrous acetonitrile (B52724).

-

The detritylation solution (3% TCA in DCM) is passed through the column for a specified time (typically 60-180 seconds).[5]

-

The eluent, containing the orange DMT cation, is collected for spectrophotometric analysis (see Protocol 5).

-

The column is thoroughly washed with anhydrous acetonitrile to remove all traces of acid.

-

-

Reagents:

-

0.1 M solution of the desired DMT-protected phosphoramidite (e.g., DMT-dA(Bz)-CE Phosphoramidite) in anhydrous acetonitrile.

-

0.45 M solution of an activator (e.g., 5-Ethylthio-1H-tetrazole (ETT)) in anhydrous acetonitrile.[13]

-

-

Procedure:

-

The phosphoramidite solution and the activator solution are simultaneously delivered to the synthesis column.

-

The coupling reaction is allowed to proceed for a specified time (typically 30-180 seconds for standard nucleosides).[3][13]

-

The column is washed with anhydrous acetonitrile to remove unreacted phosphoramidite and activator.

-

-

Reagents:

-

Capping Solution A: Acetic anhydride in tetrahydrofuran (THF) with a base (e.g., pyridine or lutidine).

-

Capping Solution B: 1-Methylimidazole in THF.

-

-

Procedure:

-

Capping solutions A and B are mixed and delivered to the synthesis column.

-

The capping reaction is allowed to proceed for a specified time (typically 30-60 seconds).

-

The column is washed with anhydrous acetonitrile.

-

-

Reagent: 0.02 M Iodine in a mixture of Tetrahydrofuran (THF), Pyridine, and Water (e.g., 70:20:10 v/v/v).[6][10]

-

Procedure:

-

The oxidizing solution is delivered to the synthesis column.

-

The oxidation reaction is allowed to proceed for a specified time (typically 30-60 seconds).

-

The column is washed with anhydrous acetonitrile.

-

-

Procedure:

-

Collect the acidic eluent from the detritylation step (Protocol 1) in a defined volume of a quenching solution (e.g., 0.1 M tosic acid in acetonitrile) to stabilize the DMT cation color.

-

Measure the absorbance of the solution at 495 nm using a UV-Vis spectrophotometer.

-

The coupling efficiency of a given cycle is calculated by comparing the absorbance of the DMT cation released in that cycle to the absorbance from the previous cycle. A steady or slightly decreasing absorbance indicates high coupling efficiency. A significant drop in absorbance suggests a problem with the coupling reaction.[6]

-

Conclusion

The 4,4'-dimethoxytrityl (DMT) group is an indispensable component of modern oligonucleotide synthesis. Its clever design, combining stability under most synthesis conditions with facile, quantifiable removal under mild acid, has been a key enabler of the automated, high-throughput synthesis of DNA and RNA. A thorough understanding of its role, the chemistry of its application and removal, and the quantitative impact of these processes is essential for any researcher, scientist, or drug development professional working in the field of nucleic acid therapeutics and diagnostics. By carefully controlling the conditions of its use, particularly during the critical detritylation step, the fidelity of oligonucleotide synthesis can be maximized, leading to higher yields of pure, full-length products that are essential for downstream applications.

References

- 1. trilinkbiotech.com [trilinkbiotech.com]

- 2. twistbioscience.com [twistbioscience.com]

- 3. blog.invitek.com [blog.invitek.com]

- 4. blog.biosearchtech.com [blog.biosearchtech.com]

- 5. sg.idtdna.com [sg.idtdna.com]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. DNA Oligonucleotide Synthesis [sigmaaldrich.com]

- 8. sg.idtdna.com [sg.idtdna.com]

- 9. trilinkbiotech.com [trilinkbiotech.com]

- 10. glenresearch.com [glenresearch.com]

- 11. researchgate.net [researchgate.net]

- 12. Mechanistic studies on the phosphoramidite coupling reaction in oligonucleotide synthesis. I. Evidence for nucleophilic catalysis by tetrazole and rate variations with the phosphorus substituents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. chemie-brunschwig.ch [chemie-brunschwig.ch]

In-Depth Technical Guide: 5'-O-DMT-3'-O-TBDMS-N-acetylcytidine

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5'-O-DMT-3'-O-TBDMS-N-acetylcytidine (5'-O-DMT-3'-O-TBDMS-Ac-rC), a crucial building block in the chemical synthesis of ribonucleic acid (RNA). Its protected functional groups allow for the precise and controlled assembly of RNA oligonucleotides, which are instrumental in various fields, including therapeutics, diagnostics, and fundamental biological research.

Core Molecular Data

The fundamental properties of this compound are summarized below. This modified cytidine (B196190) ribonucleoside is designed for use in solid-phase phosphoramidite (B1245037) chemistry, the standard method for oligonucleotide synthesis.

| Property | Value | References |

| Molecular Weight | 701.88 g/mol | [1][2][3] |

| Molecular Formula | C38H47N3O8Si | [1][2][3][4] |

| CAS Number | 123956-65-0 | [2][3][4] |

| Appearance | White to off-white solid | [3] |

| Purity | Typically ≥97% by HPLC | [] |

| Solubility | Soluble in Acetonitrile (B52724), DMF, and DMSO | [3][] |

| Storage Conditions | Store at -20°C, protect from light. | [1][2][3][] |

Role in Oligonucleotide Synthesis

This compound is a protected ribonucleoside monomer used in the 3' to 5' synthesis of RNA oligonucleotides.[6] The protecting groups serve critical functions:

-

5'-O-Dimethoxytrityl (DMT): This acid-labile group protects the 5'-hydroxyl function. Its removal (detritylation) at the start of each coupling cycle allows for the stepwise addition of the next nucleotide.[7][8]

-

3'-O-tert-Butyldimethylsilyl (TBDMS): This bulky silyl (B83357) ether protects the 3'-hydroxyl group, preventing unwanted side reactions and directing the phosphoramidite chemistry to the correct position.

-

N-Acetyl (Ac): This group protects the exocyclic amine of the cytidine base, preventing modification during the synthesis cycles.[8]

This strategic protection scheme ensures the fidelity and efficiency of RNA synthesis. The molecule is typically converted into a phosphoramidite by reacting its 2'-hydroxyl group before being used in an automated synthesizer.[9]

Experimental Protocols

While the specific synthesis of this compound is a multi-step process often performed by specialized suppliers, a more relevant protocol for the target audience is its application in solid-phase RNA synthesis. The following is a generalized protocol for a single coupling cycle using a protected cytidine phosphoramidite derived from the title compound.

Protocol: Single Coupling Cycle in Solid-Phase RNA Synthesis

This protocol outlines the four main steps for adding one nucleotide to a growing RNA chain attached to a solid support (e.g., Controlled Pore Glass, CPG).

1. Detritylation (5'-Deprotection):

- Objective: To remove the DMT group from the 5'-hydroxyl of the nucleotide bound to the solid support, making it available for the next coupling reaction.

- Reagent: Dichloroacetic acid (DCA) or Trichloroacetic acid (TCA) in an inert solvent like Dichloromethane (DCM).

- Procedure:

- The solid support is washed with anhydrous acetonitrile.

- A solution of 3% DCA in DCM is passed through the synthesis column for approximately 1-2 minutes.

- The column is thoroughly washed with anhydrous acetonitrile to remove the acid and the cleaved DMT cation. The orange color of the cleaved DMT cation can be used to quantify the efficiency of the previous coupling step.

2. Coupling (Chain Elongation):

- Objective: To form a phosphite (B83602) triester bond between the free 5'-hydroxyl group on the support and the incoming phosphoramidite monomer.

- Reagents:

- The phosphoramidite version of this compound dissolved in anhydrous acetonitrile.

- An activator, such as 5-(Ethylthio)-1H-tetrazole (ETT) or Dicyanoimidazole (DCI), in anhydrous acetonitrile.

- Procedure:

- The phosphoramidite solution and the activator solution are simultaneously delivered to the synthesis column.

- The reaction is allowed to proceed for a few minutes. The activator protonates the diisopropylamino group of the phosphoramidite, making it highly reactive towards the free 5'-hydroxyl group.

3. Capping:

- Objective: To block any unreacted 5'-hydroxyl groups that failed to couple with the phosphoramidite, preventing the formation of deletion-mutant sequences.

- Reagents:

- Capping Reagent A: Acetic anhydride (B1165640) in Tetrahydrofuran (THF)/Pyridine or Lutidine.

- Capping Reagent B: N-Methylimidazole in THF.

- Procedure:

- The two capping reagents are delivered to the column, and the mixture is allowed to react for 1-2 minutes.

- The acetic anhydride acetylates the unreacted 5'-hydroxyl groups, rendering them inert for subsequent cycles.

- The column is washed with acetonitrile.

4. Oxidation:

- Objective: To convert the newly formed, unstable phosphite triester linkage into a more stable pentavalent phosphate (B84403) triester.

- Reagent: A solution of iodine (I₂) in a mixture of THF, pyridine, and water.

- Procedure:

- The iodine solution is passed through the column.

- The reaction is rapid, typically completing within a minute.

- The column is washed with acetonitrile to remove excess iodine and other reagents.

This four-step cycle is repeated for each nucleotide to be added to the sequence.

Experimental Workflow Visualization

The logical flow of using a protected nucleoside like this compound in a standard automated RNA synthesis cycle is depicted below.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound Datasheet DC Chemicals [dcchemicals.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound - Immunomart [immunomart.com]

- 6. glenresearch.com [glenresearch.com]

- 7. atdbio.com [atdbio.com]

- 8. myuchem.com [myuchem.com]

- 9. Synthesis of 5'-O-DMT-2'-O-TBS Mononucleosides Using an Organic Catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to 5'-O-DMT-3'-O-TBDMS-Ac-rC: A Key Building Block in RNA Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 5'-O-(4,4'-Dimethoxytrityl)-3'-O-(tert-butyldimethylsilyl)-N-acetyl-ribocytidine, a critical protected nucleoside analog used in the chemical synthesis of RNA oligonucleotides. This document details its chemical properties, its central role in solid-phase synthesis, and the experimental protocols for its application and subsequent deprotection steps crucial for obtaining high-purity RNA for research, diagnostics, and therapeutic development.

Core Compound Properties

5'-O-DMT-3'-O-TBDMS-Ac-rC is a modified ribonucleoside meticulously designed with orthogonal protecting groups to facilitate the controlled, stepwise assembly of RNA chains. The dimethoxytrityl (DMT) group at the 5' position provides a robust, acid-labile handle for solid-phase synthesis. The tert-butyldimethylsilyl (TBDMS) group at the 3'-hydroxyl position offers steric hindrance to prevent unwanted reactions at this site, while the acetyl (Ac) group protects the exocyclic amine of the cytidine (B196190) base.

| Property | Value | Reference |

| CAS Number | 123956-65-0 | [1][2][3] |

| Molecular Formula | C₃₈H₄₇N₃O₈Si | [2][3] |

| Molecular Weight | 701.88 g/mol | [3] |

| Primary Application | Precursor for RNA phosphoramidite (B1245037) synthesis | [1][2] |

| Appearance | White to off-white powder | N/A |

| Solubility | Soluble in Dimethyl Sulfoxide (DMSO) and other organic solvents | [4] |

Table 1: Physicochemical Properties of this compound

| Storage Condition | Duration | Notes |

| -20°C (Powder) | 2 years | [3] |

| 4°C in DMSO | 2 weeks | [3] |

| -80°C in DMSO | 6 months | [3][5] |

Table 2: Recommended Storage Conditions

Synthetic and Application Workflows

The primary utility of this compound is as a monomeric building block in solid-phase RNA synthesis. This process involves its conversion to a reactive phosphoramidite derivative, which is then sequentially coupled to a growing oligonucleotide chain anchored to a solid support.

Logical Synthesis Pathway

While a detailed, multi-step synthesis from unprotected cytidine is complex, the logical pathway involves an orthogonal protection strategy. This strategy ensures that each protecting group can be removed under specific conditions without affecting the others, which is fundamental for successful oligonucleotide synthesis.

Caption: Logical workflow for the synthesis of the synthesis-ready phosphoramidite from N-acetyl-cytidine.

Solid-Phase RNA Synthesis Cycle

Once converted to its phosphoramidite form, the protected cytidine monomer is used in an automated synthesizer. The synthesis proceeds in a four-step cycle for each nucleotide addition.

Caption: The four-step cycle of solid-phase oligonucleotide synthesis.

Experimental Protocols

The following protocols are generalized representations of standard procedures in RNA synthesis and deprotection, which are the primary applications of this compound derived phosphoramidites.

Protocol 1: Solid-Phase Oligonucleotide Synthesis

This protocol outlines the automated cycle for adding a new nucleotide. The specific timings and reagent volumes are instrument-dependent.

-

Deblocking/Detritylation : The solid support-bound oligonucleotide is treated with a solution of 3% trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in dichloromethane (B109758) to remove the 5'-DMT protecting group, exposing the 5'-hydroxyl for the next coupling step.

-

Coupling : The this compound phosphoramidite (or other desired base) is activated with an agent like 5-ethylthio-1H-tetrazole (ETT) and delivered to the solid support. The coupling reaction forms a new phosphite triester bond. Coupling times for sterically hindered 2'-O-TBDMS monomers are typically longer, around 6 minutes with ETT.

-

Capping : To prevent unreacted 5'-hydroxyl groups from participating in subsequent cycles (which would lead to deletion mutations in the sequence), they are permanently blocked using a capping solution, typically a mixture of acetic anhydride (B1165640) and N-methylimidazole.

-

Oxidation : The unstable phosphite triester linkage is oxidized to a more stable pentavalent phosphotriester using a solution of iodine in a tetrahydrofuran/water/pyridine mixture.

-

Wash : After each step, the solid support is thoroughly washed with an anhydrous solvent, typically acetonitrile, to remove excess reagents and by-products.

-

Loop : The cycle is repeated with the next required phosphoramidite until the desired RNA sequence is fully assembled.

Protocol 2: Cleavage and Deprotection of Synthesized RNA

After synthesis, the RNA oligonucleotide is cleaved from the solid support and all protecting groups are removed in a multi-step process.

Step 1: Cleavage and Base/Phosphate Deprotection

-

Transfer the solid support containing the synthesized RNA to a sealed vial.

-

Add a solution of concentrated ammonium (B1175870) hydroxide/methylamine (AMA) (1:1 v/v).

-

Heat the vial at 65°C for 10-15 minutes. This step cleaves the oligonucleotide from the CPG solid support, removes the cyanoethyl protecting groups from the phosphate backbone, and removes the acetyl protecting group from the cytidine base.

-

Cool the vial, transfer the supernatant to a new tube, and evaporate to dryness.

Step 2: 2'-O-TBDMS Group Removal

-

To the dried RNA pellet, add 115 µL of anhydrous DMSO and ensure the pellet is fully dissolved. Gentle heating (65°C for 5 minutes) may be necessary.

-

Add 60 µL of triethylamine (B128534) (TEA) and mix gently.

-

Add 75 µL of triethylamine trihydrofluoride (TEA·3HF).

-

Heat the mixture at 65°C for 2.5 hours to effect the removal of the TBDMS silyl (B83357) ethers from the 2'-hydroxyl positions of the ribose sugars.[2]

-

Cool the reaction mixture on ice.

Step 3: Quenching and Purification

-

Quench the deprotection reaction by adding a suitable buffer, such as 1.75 mL of Glen-Pak RNA Quenching Buffer.

-

The crude, fully deprotected RNA can now be purified using methods such as reversed-phase HPLC, ion-exchange HPLC, or polyacrylamide gel electrophoresis (PAGE) to yield the final, high-purity oligonucleotide.

Caption: Stepwise workflow for the cleavage and deprotection of synthetic RNA.

Conclusion

This compound, and its corresponding phosphoramidite, are indispensable reagents for the chemical synthesis of RNA. The carefully chosen orthogonal protecting groups allow for robust, high-yield assembly of oligonucleotides on automated synthesizers. Understanding the specific roles of these protecting groups and the detailed protocols for their removal is paramount for any researcher or professional engaged in the development of RNA-based technologies. The methodologies described herein provide a foundational guide for the successful application of this key building block in producing synthetic RNA for a wide array of scientific and therapeutic applications.

References

- 1. academic.oup.com [academic.oup.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Hydroxyl-functionalized DNA: an efficient orthogonal protecting strategy and duplex stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. deepblue.lib.umich.edu [deepblue.lib.umich.edu]

- 5. Synthesis of 3'-thioribonucleosides and their incorporation into oligoribonucleotides via phosphoramidite chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

The Core Principles of Phosphoramidite RNA Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The chemical synthesis of ribonucleic acid (RNA) is a cornerstone of modern biotechnology and drug development, enabling the production of RNA molecules for a vast array of applications, including therapeutic oligonucleotides (siRNAs, ASOs), CRISPR guide RNAs, and mRNA vaccines. The phosphoramidite (B1245037) method stands as the gold standard for solid-phase RNA synthesis, prized for its efficiency and adaptability. This guide provides a comprehensive overview of the fundamental principles of phosphoramidite RNA synthesis, detailing the chemistry of each step, critical reagents, and key process parameters.

The Solid-Phase Synthesis Cycle: A Stepwise Elongation

Solid-phase RNA synthesis is a cyclical process that sequentially adds ribonucleotide units to a growing chain attached to a solid support, typically controlled pore glass (CPG).[] This method offers the significant advantage of allowing for the easy removal of excess reagents and byproducts by simple washing after each chemical reaction, thus driving the reactions to near completion.[] Each cycle of nucleotide addition consists of four distinct chemical reactions: detritylation, coupling, capping, and oxidation.

Step 1: Detritylation (Deblocking)

The synthesis cycle begins with the removal of the acid-labile 5'-dimethoxytrityl (DMT) protecting group from the ribonucleoside attached to the solid support. This reaction exposes the 5'-hydroxyl group, making it available for the subsequent coupling reaction.

-

Reagent: A solution of a weak acid, typically 3% trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an inert solvent like dichloromethane (B109758) (DCM).[2]

-

Mechanism: The acidic solution cleaves the DMT ether bond, releasing a brightly colored orange trityl cation, which can be quantified spectrophotometrically to monitor the efficiency of each coupling step.[3]

Step 2: Coupling

The core chain-elongation step involves the reaction of the free 5'-hydroxyl group with a phosphoramidite monomer of the next ribonucleoside to be added. This reaction is catalyzed by a weak acid activator.

-

Reagents:

-

Ribonucleoside Phosphoramidite: The building block, which has its 5'-hydroxyl protected with a DMT group, its 2'-hydroxyl with a base-stable protecting group, and its 3'-position activated as a phosphoramidite.

-

Activator: A weak acid, such as 1H-tetrazole or its more reactive derivatives like 5-ethylthio-1H-tetrazole (ETT), 5-benzylthio-1H-tetrazole (BTT), or 4,5-dicyanoimidazole (B129182) (DCI), in anhydrous acetonitrile (B52724).[4]

-

-

Mechanism: The activator protonates the diisopropylamino group of the phosphoramidite, making it a good leaving group. The 5'-hydroxyl group of the growing RNA chain then attacks the phosphorus atom, forming a new phosphite triester linkage.[2]

Step 3: Capping

As the coupling reaction is not 100% efficient, a small percentage of the 5'-hydroxyl groups on the growing RNA chains remain unreacted. To prevent these "failure sequences" from participating in subsequent coupling steps and generating deletion mutants, they are permanently blocked in a process called capping.

-

Reagents: A mixture of acetic anhydride (B1165640) (Cap A) and N-methylimidazole (Cap B) in a solvent such as tetrahydrofuran (B95107) (THF) or pyridine.[5]

-

Mechanism: The capping reagents acetylate the unreacted 5'-hydroxyl groups, rendering them inert to further chain elongation.[6]

Step 4: Oxidation

The newly formed phosphite triester linkage is unstable and susceptible to cleavage under the acidic conditions of the subsequent detritylation step. Therefore, it is oxidized to a more stable pentavalent phosphate triester.

-

Reagent: A solution of iodine in a mixture of THF, pyridine, and water.[7]

-

Mechanism: Iodine, in the presence of water, acts as an oxidizing agent, converting the P(III) phosphite triester to a P(V) phosphate triester.

Protecting Groups: The Key to Specificity

The success of phosphoramidite RNA synthesis hinges on the strategic use of protecting groups to prevent unwanted side reactions at reactive functional groups on the ribonucleoside monomers.

5'-Hydroxyl Protection

The 5'-hydroxyl group is protected with a dimethoxytrityl (DMT) group. This bulky, acid-labile group ensures that only the 3'-phosphoramidite is available for coupling and allows for easy monitoring of coupling efficiency.

Nucleobase Protection

The exocyclic amino groups of adenosine (B11128) (A), guanosine (B1672433) (G), and cytidine (B196190) (C) are protected with acyl groups such as benzoyl (Bz), isobutyryl (iBu), or phenoxyacetyl (Pac) to prevent side reactions during the synthesis cycle. These groups are removed during the final deprotection step.

2'-Hydroxyl Protection: The Central Challenge

The presence of the 2'-hydroxyl group in RNA makes its synthesis more challenging than that of DNA. This group must be protected throughout the synthesis to prevent side reactions and chain cleavage. The choice of the 2'-hydroxyl protecting group is critical as it influences coupling efficiency and deprotection conditions. The most commonly used 2'-OH protecting groups are:

-

tert-Butyldimethylsilyl (TBDMS): A widely used silyl (B83357) protecting group that is stable to the conditions of the synthesis cycle but can be removed with a fluoride (B91410) source. However, its steric bulk can lead to longer coupling times.[8]

-

Triisopropylsilyloxymethyl (TOM): This group exhibits lower steric hindrance than TBDMS, leading to higher coupling efficiencies and shorter coupling times.[9]

-

2'-bis(2-Acetoxyethoxy)methyl (ACE): An orthoester-based protecting group that allows for rapid coupling and is removed under mild acidic conditions.[10]

Table 1: Comparison of Common 2'-Hydroxyl Protecting Groups

| Protecting Group | Typical Coupling Time | Coupling Efficiency | Deprotection Conditions |

| TBDMS | 5 - 15 minutes | ~98% | Fluoride source (e.g., TBAF) |

| TOM | 2 - 5 minutes | >99% | Fluoride source (e.g., TBAF) |

| ACE | < 2 minutes | >99% | Mild acid (e.g., pH 3.8) |

Activators: Driving the Coupling Reaction

The activator plays a crucial role in the coupling step by protonating the phosphoramidite, making it susceptible to nucleophilic attack by the 5'-hydroxyl group. The choice of activator can significantly impact the coupling efficiency and time.

Table 2: Comparison of Common Activators

| Activator | Relative Acidity | Typical Concentration | Key Features |

| 1H-Tetrazole | Weak | 0.45 M | Standard, but less effective for sterically hindered monomers. |

| ETT | Moderate | 0.25 M | More acidic than tetrazole, leading to faster coupling. |

| BTT | Moderate-Strong | 0.25 M | Highly effective for RNA synthesis, especially with TOM-protected monomers.[2] |

| DCI | Weak | 0.25 - 1.0 M | Less acidic but more nucleophilic, beneficial for large-scale synthesis.[11] |

Experimental Protocols

The following are generalized protocols for each step of the phosphoramidite RNA synthesis cycle. Specific parameters may vary depending on the synthesizer, scale, and specific monomers used.

Detritylation Protocol

-

Reagent Preparation: Prepare a 3% (v/v) solution of trichloroacetic acid (TCA) in dichloromethane (DCM).

-

Procedure:

-

Deliver the detritylation solution to the synthesis column containing the solid support.

-

Allow the reaction to proceed for 60-120 seconds.

-

Wash the column thoroughly with anhydrous acetonitrile to remove the acid and the cleaved DMT cation.

-

Coupling Protocol

-

Reagent Preparation:

-

Dissolve the ribonucleoside phosphoramidite in anhydrous acetonitrile to a concentration of 0.1 M.

-

Dissolve the activator (e.g., 0.25 M ETT) in anhydrous acetonitrile.

-

-

Procedure:

-

Simultaneously deliver the phosphoramidite solution and the activator solution to the synthesis column.

-

Allow the coupling reaction to proceed for the time specified for the particular 2'-OH protecting group and activator (see Tables 1 and 2).

-

Wash the column with anhydrous acetonitrile.

-

Capping Protocol

-

Reagent Preparation:

-

Capping Solution A (Cap A): A solution of acetic anhydride in THF (e.g., 10% v/v) with a weak base like lutidine or pyridine.

-

Capping Solution B (Cap B): A solution of N-methylimidazole in THF (e.g., 16% v/v).

-

-

Procedure:

-

Deliver a mixture of Cap A and Cap B to the synthesis column.

-

Allow the capping reaction to proceed for 30-60 seconds.

-

Wash the column with anhydrous acetonitrile.

-

Oxidation Protocol

-

Reagent Preparation: Prepare a 0.02 M solution of iodine in a mixture of THF, pyridine, and water (e.g., 70:20:10 v/v/v).[7]

-

Procedure:

-

Deliver the oxidizing solution to the synthesis column.

-

Allow the oxidation reaction to proceed for 30-60 seconds.

-

Wash the column with anhydrous acetonitrile.

-

Cleavage and Deprotection

Once the desired RNA sequence has been assembled, the oligonucleotide must be cleaved from the solid support and all protecting groups must be removed. This is typically a two-step process:

-

Cleavage from Support and Base/Phosphate Deprotection: The solid support is treated with a basic solution, such as a mixture of aqueous ammonia (B1221849) and methylamine (B109427) (AMA), which cleaves the ester linkage to the support and removes the protecting groups from the nucleobases and the phosphate backbone.

-

2'-OH Deprotection: The 2'-hydroxyl protecting groups are removed using conditions specific to the chosen group (e.g., a fluoride source for silyl ethers or mild acid for orthoesters).

Conclusion

Phosphoramidite RNA synthesis is a powerful and versatile technology that has been instrumental in advancing molecular biology and medicine. A thorough understanding of the underlying chemical principles, the roles of protecting groups and activators, and the details of the experimental protocols is essential for researchers and developers to successfully synthesize high-quality RNA oligonucleotides for their specific applications. The continued development of novel protecting groups and activators promises to further enhance the efficiency and expand the capabilities of this indispensable synthetic methodology.

References

- 2. glenresearch.com [glenresearch.com]

- 3. pacb.com [pacb.com]

- 4. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 5. glenresearch.com [glenresearch.com]

- 6. atdbio.com [atdbio.com]

- 7. youdobio.com [youdobio.com]

- 8. atdbio.com [atdbio.com]

- 9. glenresearch.com [glenresearch.com]

- 10. cdn.technologynetworks.com [cdn.technologynetworks.com]

- 11. glenresearch.com [glenresearch.com]

A Technical Guide to the Solubility of 5'-O-DMT-3'-O-TBDMS-Ac-rC in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of 5'-O-DMT-3'-O-TBDMS-N-acetylcytidine (5'-O-DMT-3'-O-TBDMS-Ac-rC), a critical building block in the chemical synthesis of RNA oligonucleotides. Understanding the solubility of this modified nucleoside is paramount for optimizing reaction conditions, ensuring high coupling efficiencies, and developing robust manufacturing processes for RNA-based therapeutics and research tools.

Core Compound Properties

The subject of this guide is a protected ribonucleoside phosphoramidite (B1245037). The key protecting groups, which also heavily influence its solubility profile, are:

-

5'-O-Dimethoxytrityl (DMT): A bulky, lipophilic group that protects the 5'-hydroxyl function and is crucial for purification.

-

3'-O-tert-Butyldimethylsilyl (TBDMS): A silyl (B83357) ether protecting group for the 3'-hydroxyl.

-

N⁴-Acetyl (Ac): Protects the exocyclic amine of the cytidine (B196190) base.

These protecting groups render the molecule significantly more soluble in organic solvents compared to its unprotected nucleoside counterpart.

Quantitative Solubility Data

Precise quantitative solubility data for this compound in a wide range of organic solvents is not extensively published in peer-reviewed literature. However, information from technical data sheets from suppliers and related publications allows for the compilation of the following data. It is important to note that the phosphoramidite version of this compound has a molecular weight of approximately 902.11 g/mol , while the version without the 3'-phosphoramidite moiety is approximately 701.88 g/mol . Data should be interpreted with this in mind.

| Solvent | Chemical Formula | Molar Mass ( g/mol ) | Solubility (mg/mL) | Molar Solubility (mM) | Temperature | Notes and Citations |

| Acetonitrile (MeCN) | C₂H₃N | 41.05 | ~90 (estimated) | ~100 | Ambient | Most nucleoside phosphoramidites are soluble in acetonitrile, which is the common solvent for DNA and RNA synthesis. Recommended concentration for synthesis is 0.1 M.[1] |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Data Not Available | Data Not Available | Ambient | Often used for more lipophilic phosphoramidites.[1] |

| Dimethylformamide (DMF) | C₃H₇NO | 73.09 | Soluble | Data Not Available | Ambient | Product data sheets indicate solubility in DMF.[] |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 78.13 | 100 | 142.47 | Ambient | For the related compound without the phosphoramidite group (MW: 701.88 g/mol ). Requires sonication to fully dissolve. |

| Unspecified Solvent | N/A | N/A | ≥ 2.5 | 3.56 | Ambient | For the related compound without the phosphoramidite group (MW: 701.88 g/mol ).[3] |

Note: The solubility of phosphoramidites can be highly dependent on the purity of both the solute and the solvent, particularly the water content of the solvent.

Experimental Protocols

For researchers needing to determine the solubility of this compound in a specific solvent system, the following protocol, adapted from the widely recognized saturation shake-flask method, is recommended.

Protocol: Determination of Equilibrium Solubility

1. Materials and Equipment:

-

This compound (as a dry, white to off-white powder)

-

Anhydrous organic solvent of interest (e.g., acetonitrile, dichloromethane)

-

Small volume (2-5 mL) glass vials with Teflon-lined screw caps

-

Analytical balance (readable to at least 0.1 mg)

-

Vortex mixer

-

Thermostatically controlled shaker or incubator

-

Syringe filters (0.22 µm, compatible with the organic solvent)

-

HPLC or UV-Vis spectrophotometer for concentration analysis

-

Calibrated pipettes

2. Procedure:

-

Preparation: Add an excess amount of the this compound powder to a pre-weighed glass vial. The amount should be more than what is expected to dissolve.

-

Solvent Addition: Accurately pipette a known volume (e.g., 1.0 mL) of the anhydrous organic solvent into the vial.

-

Equilibration: Tightly cap the vial and place it in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C). Agitate the mixture for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After the equilibration period, allow the vial to stand undisturbed at the same constant temperature for at least 2 hours to let the undissolved solid settle.

-

Sampling: Carefully withdraw a sample of the supernatant using a pipette, ensuring no solid particles are disturbed.

-

Filtration: Immediately filter the supernatant through a 0.22 µm syringe filter to remove any remaining microscopic particles. This step is critical to prevent artificially high solubility readings.

-

Dilution: Accurately dilute the clear filtrate with a known volume of the same solvent to bring the concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using a pre-calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of the dissolved compound.

-

Calculation: Calculate the original concentration in the saturated solution, accounting for the dilution factor. Express the solubility in mg/mL and mM.

3. Quality Control:

-

Perform the experiment in triplicate to ensure reproducibility.

-

Analyze the solid material remaining after the experiment to confirm that no degradation or polymorph transition has occurred.

-

Ensure the solvent is anhydrous, as water can significantly affect the solubility and stability of phosphoramidites.

Logical and Experimental Workflows

The primary application for this compound is in solid-phase oligonucleotide synthesis. The dissolution of the phosphoramidite in an appropriate organic solvent is the first critical step before it is introduced into the automated synthesizer.

Diagram: Solid-Phase Oligonucleotide Synthesis Cycle

The following diagram illustrates the standard cycle for solid-phase synthesis of RNA, highlighting the role of the solubilized phosphoramidite.

Caption: Workflow for solid-phase RNA synthesis using a protected phosphoramidite.

Diagram: Solubility Determination Workflow

This diagram outlines the logical steps for the experimental determination of solubility as described in the protocol above.

Caption: Step-by-step process for determining the equilibrium solubility of the compound.

References

A Comprehensive Technical Guide to the Storage and Handling of Protected Nucleosides

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the critical aspects of storing and handling protected nucleosides. Proper management of these sensitive compounds is paramount to ensure their integrity and the success of downstream applications, particularly in oligonucleotide synthesis and drug development. This guide outlines recommended storage conditions, handling procedures, stability profiles of common protecting groups, and detailed experimental protocols for stability assessment.

Introduction to Protected Nucleosides

Protected nucleosides are essential building blocks in the chemical synthesis of oligonucleotides and other nucleic acid-based therapeutics. Protecting groups are temporarily attached to reactive functional groups on the nucleobase, the sugar moiety (2'-hydroxyl), and the 5'-hydroxyl group to prevent unwanted side reactions during synthesis. The choice of protecting groups and their stability are critical factors that influence the efficiency and fidelity of oligonucleotide synthesis.

General Storage and Handling Recommendations

The stability of protected nucleosides, especially phosphoramidites, is highly sensitive to environmental conditions. Adherence to strict storage and handling protocols is necessary to prevent degradation.

Storage Conditions

Proper storage is crucial to maintain the chemical integrity of protected nucleosides. Key recommendations are summarized in Table 1.

| Parameter | Recommendation | Rationale |

| Temperature | -20°C for long-term storage. | Slows down degradation kinetics.[1] |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Prevents oxidation of the phosphoramidite (B1245037) moiety.[2][3] |

| Moisture | Store in a desiccated environment. Use anhydrous solvents for dissolution. | Phosphoramidites are highly susceptible to hydrolysis.[] |

| Light | Store in amber vials or protected from light. | Protects light-sensitive protecting groups (e.g., DMT) from degradation. |

| Form | Store as a dry powder or lyophilized solid. | Enhances long-term stability compared to solutions.[2] |

Table 1: Recommended Storage Conditions for Protected Nucleosides (Phosphoramidites)

Handling Procedures

Careful handling is essential to prevent contamination and degradation of protected nucleosides.

Caption: Workflow for handling protected nucleosides.

Stability of Common Protecting Groups

The stability of protecting groups varies under different chemical conditions. Understanding these characteristics is vital for both storage and synthesis.

5'-Hydroxyl Protection: Dimethoxytrityl (DMT)

The DMT group is an acid-labile protecting group widely used for the 5'-hydroxyl of nucleosides.

| Condition | Stability | Notes |

| Acidic | Labile. Cleaved by weak acids (e.g., trichloroacetic acid, dichloroacetic acid).[5] | The rate of cleavage is pH-dependent. |

| Basic | Generally stable. | Resistant to conditions used for base and phosphate (B84403) protecting group removal. |

| Aqueous | Stable at neutral pH. | DMT has been shown to be stable in aqueous solutions under various conditions.[6][7][8] |

| Storage | Stable as a solid and in anhydrous solution. | Long-term storage of DMT-protected nucleosides is common. |

Table 2: Stability Profile of the DMT Protecting Group

2'-Hydroxyl Protection (for Ribonucleosides): tert-Butyldimethylsilyl (TBDMS)

The TBDMS group is a silyl (B83357) ether used to protect the 2'-hydroxyl group in RNA synthesis.

| Condition | Stability | Notes |

| Acidic | Labile under acidic conditions.[9] | Cleavage can occur during the removal of the 5'-DMT group if conditions are not optimized. |

| Basic | Generally stable to aqueous base.[9] | |

| Fluoride (B91410) Ions | Highly labile. | Cleaved by fluoride reagents such as tetrabutylammonium (B224687) fluoride (TBAF).[9] |

| Storage | Stable as a solid and in anhydrous solution. |

Table 3: Stability Profile of the TBDMS Protecting Group

Nucleobase Exocyclic Amine Protection: Benzoyl (Bz) and Isobutyryl (iBu)

Acyl groups like benzoyl and isobutyryl are commonly used to protect the exocyclic amino groups of adenine, cytosine, and guanine.

| Condition | Stability | Notes |

| Acidic | Stable. | Resistant to the acidic conditions used for DMT removal. |

| Basic | Labile. | Removed by treatment with a base, typically aqueous ammonia (B1221849) or methylamine.[5] |

| Storage | Stable as a solid and in anhydrous solution. |

Table 4: Stability Profile of Benzoyl (Bz) and Isobutyryl (iBu) Protecting Groups

Amine Protection: 9-fluorenylmethyloxycarbonyl (Fmoc)

The Fmoc group is a base-labile protecting group sometimes used for amine protection.

| Condition | Stability | Notes |

| Acidic | Stable. | |

| Basic | Highly labile. Removed by weak bases like piperidine.[10][11][12] | The deprotection kinetics are well-studied.[10][12] |

| Storage | Stable as a solid and in anhydrous solution. |

Table 5: Stability Profile of the Fmoc Protecting Group

Experimental Protocols for Stability Assessment

To ensure the quality of protected nucleosides, it is essential to perform stability studies. These studies can be conducted under accelerated conditions to predict long-term stability.

Forced Degradation (Stress Testing) Protocol

Forced degradation studies are designed to accelerate the degradation of a compound to identify potential degradation products and pathways.

Objective: To assess the stability of a protected nucleoside under various stress conditions.

Materials:

-

Protected nucleoside sample

-

Hydrochloric acid (0.1 M)

-

Sodium hydroxide (B78521) (0.1 M)

-

Hydrogen peroxide (3%)

-

Anhydrous acetonitrile (B52724)

-

Deionized water

-

HPLC system with UV detector

-

LC-MS/MS system

-

³¹P NMR spectrometer (for phosphoramidites)

-

pH meter

-

Thermostatic oven

-

Photostability chamber

Methodology:

-

Sample Preparation: Prepare stock solutions of the protected nucleoside in anhydrous acetonitrile at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at a specified temperature (e.g., 60°C) for various time points (e.g., 2, 4, 8, 24 hours).

-

Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at room temperature for various time points.

-

Oxidation: Mix the stock solution with 3% H₂O₂ and incubate at room temperature for various time points.

-

Thermal Degradation: Store the solid protected nucleoside and a solution in anhydrous acetonitrile in an oven at an elevated temperature (e.g., 70°C).

-

Photostability: Expose the solid and solution samples to light in a photostability chamber according to ICH Q1B guidelines.

-

-

Sample Analysis: At each time point, neutralize the acidic and basic samples and dilute all samples to a suitable concentration for analysis.

-

HPLC Analysis: Analyze the samples by reverse-phase HPLC to quantify the remaining parent compound and detect degradation products.

-

LC-MS/MS Analysis: Use LC-MS/MS to identify the mass of the degradation products to aid in structure elucidation.[13][14][15][16]

-

³¹P NMR Analysis (for phosphoramidites): For phosphoramidites, analyze the samples using ³¹P NMR to detect the presence of P(V) oxidation products and other phosphorus-containing impurities.[2][17][18][19]

-

Caption: Workflow for forced degradation studies.

Long-Term Stability Testing Protocol

Long-term stability studies are conducted under recommended storage conditions to establish the shelf-life of the protected nucleoside.

Objective: To determine the shelf-life of a protected nucleoside under recommended storage conditions.

Methodology:

-

Sample Preparation and Storage: Store multiple batches of the protected nucleoside (as a solid) in appropriate containers under the recommended long-term storage conditions (-20°C, desiccated, inert atmosphere).

-

Testing Schedule: Pull samples at predetermined time intervals (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months).

-

Analysis: At each time point, analyze the samples for purity and degradation products using the analytical methods described in the forced degradation protocol (HPLC, LC-MS/MS, ³¹P NMR).

-

Data Evaluation: Evaluate the data to determine if any significant changes in purity or the appearance of degradation products have occurred over time. The shelf-life is the time period during which the product remains within its predefined acceptance criteria.

Logical Relationships in Storage Strategy

The selection of an appropriate storage strategy depends on several factors related to the chemical nature of the protected nucleoside and its intended use.

Caption: Logical decision tree for storing protected nucleosides.

Conclusion

The stability and handling of protected nucleosides are critical for the successful synthesis of high-quality oligonucleotides and the development of nucleic acid-based drugs. By adhering to the storage and handling protocols outlined in this guide and implementing robust stability testing programs, researchers and drug development professionals can ensure the integrity of these vital reagents, leading to more reliable and reproducible results. The information provided herein serves as a foundational resource for the proper management of protected nucleosides in a laboratory and manufacturing setting.

References

- 1. idtdna.com [idtdna.com]

- 2. Nucleoside phosphoramidite - Wikipedia [en.wikipedia.org]

- 3. US4415732A - Phosphoramidite compounds and processes - Google Patents [patents.google.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. researchgate.net [researchgate.net]

- 7. Stability Evaluation of DMT and Harmala Alkaloids in Ayahuasca Tea Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Stability Evaluation of DMT and Harmala Alkaloids in Ayahuasca Tea Samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]

- 10. researchgate.net [researchgate.net]

- 11. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]

- 12. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The multifaceted roles of mass spectrometric analysis in nucleic acids drug discovery and development - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Detecting the Major Degradation Products of Phosphorothioate Oligonucleotides by Chemical Derivatization and Weak Anion Exchange Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Mass spectrometry analysis of nucleosides and nucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. usp.org [usp.org]

- 18. Phosphoramidite compound identification and impurity control by Benchtop NMR - Magritek [magritek.com]

- 19. mdpi.com [mdpi.com]

Methodological & Application

Synthesis Protocol for 5'-O-DMT-3'-O-TBDMS-N4-acetyl-rC: A Detailed Application Note for Researchers

This document provides a comprehensive guide for the chemical synthesis of 5'-O-DMT-3'-O-TBDMS-N4-acetyl-rC, a crucial protected ribonucleoside phosphoramidite (B1245037) for the automated solid-phase synthesis of RNA oligonucleotides. This protocol is intended for researchers, scientists, and professionals in the field of drug development and nucleic acid chemistry.

Introduction

The synthesis of modified oligonucleotides is a cornerstone of modern biotechnology and pharmaceutical research. Protected nucleoside analogues, such as 5'-O-DMT-3'-O-TBDMS-N4-acetyl-rC, are essential building blocks in the phosphoramidite-based solid-phase synthesis of RNA. The dimethoxytrityl (DMT) group at the 5'-hydroxyl position provides a convenient handle for purification and is readily removed under acidic conditions. The tert-butyldimethylsilyl (TBDMS) group at the 3'-hydroxyl position offers robust protection during synthesis and can be selectively removed. Finally, the acetyl (Ac) group protects the exocyclic amine of cytidine, preventing unwanted side reactions. This application note details a plausible multi-step synthesis protocol for this key reagent.

Data Presentation

Table 1: Summary of Key Reaction Steps and Reagents

| Step | Reaction | Starting Material | Key Reagents | Solvent | Typical Reaction Time | Typical Yield |

| 1 | 5'-O-DMT Protection | N4-acetylcytidine | 4,4'-Dimethoxytrityl chloride (DMT-Cl) | Pyridine (B92270) | 16 h | ~85-95% |

| 2 | 3'-O-TBDMS Silylation | 5'-O-DMT-N4-acetylcytidine | tert-Butyldimethylsilyl chloride (TBDMS-Cl), Imidazole | N,N-Dimethylformamide (DMF) | 16 h | ~80-90% |

Note: Yields are approximate and can vary based on reaction scale and purification methods.

Experimental Protocols

Step 1: Synthesis of 5'-O-(4,4'-Dimethoxytrityl)-N4-acetylcytidine

This initial step involves the selective protection of the 5'-hydroxyl group of N4-acetylcytidine with a dimethoxytrityl (DMT) group.

-

Preparation: N4-acetylcytidine is co-evaporated with pyridine multiple times to ensure anhydrous conditions and then dried under high vacuum.

-

Reaction: The dried N4-acetylcytidine is dissolved in anhydrous pyridine. 4,4'-Dimethoxytrityl chloride (DMT-Cl) (1.1-1.5 equivalents) is added portion-wise to the solution while stirring at room temperature.

-

Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) until the starting material is consumed (typically 16 hours).

-

Quenching and Work-up: The reaction is quenched by the addition of methanol. The solvent is evaporated under reduced pressure. The resulting residue is dissolved in a suitable organic solvent like dichloromethane (B109758) or ethyl acetate (B1210297) and washed with a saturated aqueous solution of sodium bicarbonate and then with brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by silica (B1680970) gel column chromatography to yield 5'-O-DMT-N4-acetylcytidine as a white foam.

Step 2: Synthesis of 5'-O-DMT-3'-O-TBDMS-N4-acetyl-rC

The second step involves the protection of the 3'-hydroxyl group with a tert-butyldimethylsilyl (TBDMS) group.

-

Preparation: The 5'-O-DMT-N4-acetylcytidine obtained from the previous step is dried under high vacuum.

-

Reaction: The dried starting material is dissolved in anhydrous N,N-dimethylformamide (DMF). Imidazole (2.0 equivalents) and tert-butyldimethylsilyl chloride (TBDMS-Cl) (1.2 equivalents) are added sequentially to the solution. The reaction mixture is stirred at room temperature.[1]

-

Monitoring: The reaction is monitored by TLC for the disappearance of the starting material (typically 16 hours).

-

Work-up: The solvent is removed under reduced pressure. The residue is taken up in ethyl acetate and washed extensively with brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by silica gel column chromatography to afford the final product, 5'-O-DMT-3'-O-TBDMS-N4-acetyl-rC, as a white solid.

Mandatory Visualization

Caption: Synthesis workflow for this compound.

Concluding Remarks

The protocol described provides a reliable method for the synthesis of 5'-O-DMT-3'-O-TBDMS-N4-acetyl-rC, a key component in RNA synthesis. The successful execution of this protocol will provide researchers with a high-quality building block for the production of custom RNA oligonucleotides for a wide range of applications in research and therapeutics. As with any chemical synthesis, appropriate safety precautions should be taken, and all reactions should be performed in a well-ventilated fume hood.

References

Application Notes and Protocols for Solid-Phase RNA Synthesis Using TBDMS Phosphoramidites

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the solid-phase synthesis of RNA oligonucleotides utilizing tert-butyldimethylsilyl (TBDMS) protected phosphoramidites. The protocols and data presented herein are intended to equip researchers with the necessary information to perform efficient and reliable RNA synthesis for a variety of applications, including therapeutic development, diagnostics, and fundamental research.

Introduction to TBDMS-Based Solid-Phase RNA Synthesis

Solid-phase synthesis is the cornerstone of modern oligonucleotide production, enabling the automated and efficient assembly of custom RNA sequences. The phosphoramidite (B1245037) method, adapted for RNA synthesis, employs a four-step cycle to sequentially add ribonucleoside phosphoramidites to a growing chain immobilized on a solid support. The use of the tert-butyldimethylsilyl (TBDMS) group for the protection of the 2'-hydroxyl of the ribose is a well-established and widely used strategy.[1] This approach offers a balance of stability during the synthesis cycles and efficient removal during the final deprotection steps.

The overall process can be divided into three main stages:

-

Solid-Phase Synthesis Cycle: An iterative four-step process (detritylation, coupling, capping, and oxidation) to assemble the desired RNA sequence on a solid support.

-

Cleavage and Deprotection: A two-stage process to first cleave the synthesized RNA from the solid support and remove the protecting groups from the nucleobases and phosphate (B84403) backbone, followed by the removal of the 2'-O-TBDMS groups.

-

Purification: Isolation of the full-length RNA product from truncated sequences and other impurities.

Quantitative Data Summary

The following tables summarize key quantitative parameters associated with solid-phase RNA synthesis using TBDMS phosphoramidites.

Table 1: Solid-Phase Synthesis Cycle Parameters

| Parameter | Value/Range | Notes |

| Coupling Efficiency (per step) | >98% | Can be influenced by the activator, monomer quality, and coupling time.[2] |

| Activator | 5-Ethylthio-1H-tetrazole (ETT) or 5-Benzylthio-1H-tetrazole (BTT) | BTT is often preferred for sterically hindered TBDMS phosphoramidites, allowing for shorter coupling times.[3] |

| Activator Concentration | 0.25 M - 0.5 M | Higher concentrations can improve coupling efficiency. |

| Phosphoramidite Concentration | 0.1 M - 0.15 M | |

| Coupling Time | 3 - 10 minutes | Longer times may be required for sterically hindered phosphoramidites.[1][4] |

| Capping Reagent | Acetic Anhydride / N-Methylimidazole | To block unreacted 5'-hydroxyl groups. |

| Oxidation Reagent | Iodine (I₂) in THF/Water/Pyridine | To convert the phosphite (B83602) triester to a stable phosphate triester. |

Table 2: Deprotection Protocols for TBDMS-Protected RNA

| Step | Reagent | Temperature (°C) | Duration | Purpose |

| Cleavage & Base Deprotection (Standard) | Ammonium Hydroxide / Ethanol (3:1, v/v) | 55 | 12 - 16 hours | Cleaves RNA from solid support and removes exocyclic amine protecting groups. |

| Cleavage & Base Deprotection (UltraFast) | Ammonium Hydroxide / 40% Methylamine (AMA) (1:1, v/v) | 65 | 10 - 15 minutes | Faster cleavage and deprotection, compatible with certain base protecting groups. |

| 2'-O-TBDMS Deprotection | Triethylamine trihydrofluoride (TEA·3HF) in NMP/TEA or DMSO | 65 | 1.5 - 2.5 hours | Removes the TBDMS protecting group from the 2'-hydroxyl. |

| 2'-O-TBDMS Deprotection (Alternative) | Tetrabutylammonium Fluoride (TBAF) in THF | Room Temperature | 12 - 24 hours | An alternative to TEA·3HF, but can be less reliable due to water content variability. |

Table 3: Expected Yield and Purity of a 20-mer RNA Oligonucleotide

| Parameter | Expected Value | Notes |

| Crude Purity (by HPLC) | 75% - 85% | Represents the percentage of the full-length product in the crude mixture.[5] |

| Overall Yield (Post-Synthesis, Pre-Purification) | 60% - 80% | Based on the initial loading of the solid support.[6] |

| Overall Yield (Post-Purification) | 30% - 50% | Final yield after purification by methods like HPLC or PAGE.[6] |

Experimental Protocols

Solid-Phase RNA Synthesis Cycle

This protocol outlines the automated four-step cycle for the synthesis of RNA on a solid support.

Materials:

-

TBDMS-protected RNA phosphoramidites (A, C, G, U)

-

Controlled Pore Glass (CPG) solid support pre-loaded with the first nucleoside

-

Anhydrous Acetonitrile

-

Deblocking Solution (e.g., 3% Trichloroacetic acid in Dichloromethane)

-

Activator Solution (e.g., 0.25 M 5-Ethylthio-1H-tetrazole in Acetonitrile)

-

Capping Solution A (Acetic Anhydride/Lutidine/THF) and B (N-Methylimidazole/THF)

-

Oxidizing Solution (Iodine in THF/Water/Pyridine)

Procedure:

-

Detritylation: The 5'-dimethoxytrityl (DMT) protecting group is removed from the support-bound nucleoside by treatment with the deblocking solution to expose the 5'-hydroxyl group. The column is then washed with anhydrous acetonitrile.

-

Coupling: The TBDMS-protected phosphoramidite of the next base is activated by the activator solution and delivered to the column. The activated phosphoramidite reacts with the free 5'-hydroxyl group of the support-bound nucleoside, forming a phosphite triester linkage.

-

Capping: Any unreacted 5'-hydroxyl groups are acetylated by the capping solutions to prevent the formation of deletion mutations in the final product. The column is washed with anhydrous acetonitrile.

-

Oxidation: The unstable phosphite triester linkage is oxidized to a more stable pentavalent phosphotriester using the oxidizing solution. The column is then washed with anhydrous acetonitrile.

-

This four-step cycle is repeated for each subsequent nucleotide in the desired RNA sequence.

Cleavage and Deprotection

This two-stage protocol is performed after the completion of the solid-phase synthesis.

Stage 1: Cleavage and Base Deprotection (AMA Method)

Materials:

-

Ammonium Hydroxide/Methylamine (AMA) solution (1:1, v/v)

-

Solid support with synthesized RNA

Procedure:

-

Transfer the solid support from the synthesis column to a screw-cap vial.

-

Add 1 mL of AMA solution to the vial.

-

Seal the vial tightly and heat at 65°C for 15 minutes.

-

Allow the vial to cool to room temperature.

-

Carefully transfer the supernatant containing the cleaved and partially deprotected RNA to a new microcentrifuge tube.

-

Dry the RNA pellet using a vacuum concentrator.

Stage 2: 2'-O-TBDMS Group Removal

Materials:

-

Anhydrous N-Methyl-2-pyrrolidone (NMP) or Dimethyl sulfoxide (B87167) (DMSO)

-

Anhydrous Triethylamine (TEA)

-

Triethylamine trihydrofluoride (TEA·3HF)

Procedure:

-